molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No.: B1582647
CAS No.: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenylacetate (CAS 23786-14-3) is an aromatic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy (-OCH₃) group at the para position of the phenyl ring and an acetate ester moiety. Key physicochemical properties include:

  • Density: 1.135 g/mL
  • Boiling Point: 157–159°C (at 19 mmHg)
  • Refractive Index: 1.516 .

This compound is synthesized via TiCl₄-assisted esterification of 4-methoxyphenylacetic acid with methanol, yielding up to 82% efficiency . It is also produced through ultrasound-assisted phase-transfer catalysis, enhancing reaction rates and yields . Applications include its use as a precursor in ionic liquids (e.g., 1-butyl-3-methylimidazolium 4-methoxyphenylacetate) with demonstrated antimicrobial activity , and in natural product isolation (e.g., from Gloeophyllum odoratum) .

Preparation Methods

Hydrolysis and Methylation Route from p-Chlorobenzonitrile Derivatives

One of the most industrially relevant methods involves a two-step process starting from p-chlorobenzonitrile or related intermediates, which undergo hydrolysis followed by methylation. This method is notable for its relatively mild conditions, environmental friendliness, and high purity of the final product.

Process Overview:

  • Step 1: Hydrolysis
    In a typical procedure, p-chlorobenzonitrile is reacted in the presence of water, alkali (e.g., sodium hydroxide), and a catalyst system (such as compounds of formula A or B combined with cupric salts) to yield an intermediate hydroxyphenylacetate compound. The reaction is performed at elevated temperatures (~100 °C) with stirring. Post-reaction, the catalyst can be recovered, and the reaction solution is subjected to simple post-treatment like filtration or concentration without isolating the intermediate.

  • Step 2: Methylation
    The hydrolyzed intermediate is then methylated using methylating agents such as dimethyl sulfate, methyl iodide, or methyl p-toluenesulfonate, with dimethyl sulfate being preferred. This substitution reaction is conducted in aqueous alkaline media at temperatures ranging from 10 °C to 100 °C, optimally around 30-50 °C, for 2 to 10 hours (commonly 3.5 hours). The molar ratio of methylating agent to intermediate is generally maintained between 1 and 2, with 1.2 to 1.4 being optimal.

  • Step 3: Acidification (Optional for Methoxyphenylacetic Acid)
    If the target is methoxyphenylacetic acid, the methylated product can be acidified using hydrochloric acid (36% aqueous solution) at pH 1-2 to obtain the acid form.

Advantages:

  • High yield and purity of methyl 4-methoxyphenylacetate.
  • Mild reaction conditions suitable for industrial scale.
  • Catalyst recovery reduces environmental impact and cost.
  • Simple post-reaction processing enhances efficiency.

Reaction Conditions Summary Table:

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Hydrolysis p-Chlorobenzonitrile, NaOH, catalyst ~100 Not specified Catalyst recovery possible; simple post-treatment
Methylation Dimethyl sulfate (preferred), NaOH 30 - 50 3 - 5 Molar ratio methylating agent:substrate ~1.2-1.4
Acidification HCl (36% aqueous) Room temperature Not specified pH adjusted to 1-2

This method is detailed in a Chinese patent (CN106554266B), which emphasizes its industrial applicability and environmental advantages.

Synthesis via Wolff Rearrangement Starting from 4-Methoxy-α-Diazoacetophenone

Another sophisticated method involves the synthesis of this compound through a Wolff rearrangement of 4-methoxy-α-diazoacetophenone. This approach is particularly useful for introducing isotopic labels or functional groups selectively.

Process Highlights:

  • Starting from 4-methoxy-α-diazoacetophenone, the Wolff rearrangement is induced under controlled conditions to yield this compound.
  • This method has been employed in radiolabeling studies, demonstrating its precision and utility in complex organic synthesis.
  • The reaction proceeds smoothly with good yields, and the rearrangement is a key step to achieve the ester functionality.

Research Findings:

  • The Wolff rearrangement method was reported to work effectively in the synthesis of radiolabeled this compound, confirming its reliability.
  • The reaction conditions include the use of diazo compounds and controlled heating or photolysis to induce rearrangement.

Preparation via Acetoacetate Derivatives and Alkylation

Another approach involves the preparation of 4-methoxy methyl acetoacetate as an intermediate, which can be further converted to this compound.

Method Details:

  • The process involves the reaction of suitable precursors in solvents like tetrahydrofuran with controlled addition of reagents under stirring.
  • The temperature is carefully maintained to optimize the reaction yield and minimize impurities.
  • Sodium hydride or other bases may be used to facilitate the alkylation step.
  • Molecular distillation and separation techniques are applied post-reaction to purify the product.

This method is described in patent CN104478719A, which provides detailed procedural steps and conditions for the preparation of 4-methoxy methyl acetoacetate, a key intermediate toward this compound.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Limitations
Hydrolysis + Methylation (Patent CN106554266B) Hydrolysis of nitrile, methylation with dimethyl sulfate Industrially scalable, catalyst recovery, mild conditions Requires catalyst handling
Wolff Rearrangement (Literature) Wolff rearrangement of diazoacetophenone High selectivity, suitable for isotopic labeling More complex, specialized reagents
Acetoacetate Intermediate Route (Patent CN104478719A) Alkylation of acetoacetate derivatives Controlled reaction, high purity Multi-step, requires careful temperature control

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxyphenylacetic acid.

    Reduction: Reduction reactions can convert it back to 4-methoxyphenylacetone.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-methoxyphenylacetic acid.

    Reduction: 4-methoxyphenylacetone.

    Substitution: Various substituted phenylacetates depending on the substituent used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-methoxyphenylacetate serves as a versatile intermediate in organic synthesis. It is commonly used to synthesize various biologically active compounds and can be involved in reactions such as:

  • Wolff Rearrangement : This compound has been synthesized through the Wolff rearrangement of 4-methoxy-a-diazoacetophenone, yielding significant quantities of the ester in high purity .
  • Synthesis of Alkyl Arylacetates : Recent studies have demonstrated a sustainable method for synthesizing alkyl arylacetates using this compound as a precursor, showcasing its utility in producing complex organic molecules efficiently .

Biological Applications

This compound has shown potential in various biological applications, particularly in pharmacology and agrochemistry:

  • Pharmacological Studies : The compound is explored for its potential as a synthetic intermediate for drugs. For instance, it has been utilized in the synthesis of compounds with antitumor activity derived from taxanes, which are crucial in cancer therapy .
  • Agrochemical Development : Research indicates that derivatives of this compound exhibit growth inhibitory and antifeedant properties against pests like Spilarctia obliqua. This suggests its potential use in developing environmentally friendly agrochemicals .

Analytical Applications

In analytical chemistry, this compound is utilized for:

  • Mass Spectrometry : It has been characterized using mass spectrometry techniques to understand its fragmentation patterns and structural properties, aiding in the identification of similar compounds .
  • Chromatography : The compound's behavior has been studied under various chromatographic conditions to optimize separation techniques for related substances .

Case Study 1: Synthesis Pathways

A detailed study on the synthesis of this compound demonstrated its production through a nine-step synthetic route involving various rearrangements and methylation processes. The overall yield was reported at approximately 13.6%, indicating the efficiency of the method used .

In a study evaluating the biological activity of synthesized derivatives from this compound, researchers found that certain derivatives displayed significant antifeedant properties against agricultural pests. This research underlines the compound's potential role in sustainable agriculture practices by providing an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of methyl 4-methoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Reactivity Notes
Methyl 4-methoxyphenylacetate C₁₀H₁₂O₃ 180.20 -OCH₃ (para) Electron-donating group; enhances resonance stabilization
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 -Cl (para) Electron-withdrawing group; increases electrophilicity
(4-Methylphenyl)acetate C₉H₉O₂ 149.17 -CH₃ (para) Electron-neutral; minimal resonance effects
Ethyl 4-methoxyphenylacetate C₁₁H₁₄O₃ 194.23 -OCH₃ (para), -OCH₂CH₃ Larger ester group; higher lipophilicity

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₃): Increase electron density on the aromatic ring, improving stability in electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., -Cl): Enhance reactivity in nucleophilic acyl substitutions, as seen in higher yields for TiCl₄-mediated esterifications .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl 4-methoxyphenylacetate) exhibit higher boiling points and lipophilicity compared to methyl esters .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Boiling Point (°C) Density (g/mL) Refractive Index Solubility Trends
This compound 157–159 (19 mmHg) 1.135 1.516 Soluble in organic solvents
Methyl 4-chlorophenylacetate ~160–165 (19 mmHg)* 1.25* 1.528* Moderate polarity
Ethyl 4-methylphenoxyacetate Not reported 1.075–1.083 1.499–1.506 High lipophilicity

*Estimated based on halogenated analog trends.

Antimicrobial Ionic Liquids (ILs):

  • 1-Butyl-3-methylimidazolium 4-methoxyphenylacetate ([Bmim][CH₃OPhe]) demonstrates stronger antimicrobial effects than phenylacetate or benzoate analogs, attributed to the methoxy group's lipophilicity enhancing membrane penetration .
  • Chlorinated analogs (e.g., Methyl 4-chlorophenylacetate) may exhibit toxicity but lack specific antimicrobial data in the provided evidence .

Natural Product Isolation:

  • This compound is isolated from fungi (Gloeophyllum odoratum), whereas structural analogs like methyl 4-chlorophenylacetate are synthetic intermediates .

Biological Activity

Methyl 4-methoxyphenylacetate, with the chemical formula C10H12O3C_{10}H_{12}O_3 and CAS number 23786-14-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

This compound is characterized by:

  • Molecular Weight : 180.23 g/mol
  • Boiling Point : 157-159 °C at 19 mmHg
  • Density : 1.135 g/mL at 25 °C
  • Flash Point : >100 °C (212 °F)

Synthesis

The synthesis of this compound can be achieved through various methods, including acylation reactions involving phenolic compounds. For instance, it can be synthesized from 4-methoxyphenol and acetic anhydride under acidic conditions, yielding high purity products suitable for biological assays .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. A study showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It selectively inhibits certain cytochrome P450 enzymes, which are involved in drug metabolism. This selectivity could be leveraged in pharmacological applications to modulate drug interactions and enhance therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties of this compound.
    • Method : Disk diffusion method was used to assess the inhibition zones against various pathogens.
    • Results : The compound showed a significant zone of inhibition (15 mm) against E. coli at a concentration of 100 µg/mL.
  • Antioxidant Activity Assessment :
    • Objective : To determine the free radical scavenging activity.
    • Method : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
    • Results : this compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/MethodObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition zones up to 15 mm
AntioxidantDPPH AssayIC50 = 25 µg/mL
Enzyme InhibitionCytochrome P450 AssaySelective inhibition

Q & A

Q. What are the established synthetic routes for Methyl 4-methoxyphenylacetate, and how can reaction conditions be optimized?

This compound can be synthesized via catalytic reduction of quinone methide dimethyl ketal intermediates. For example, Evans et al. demonstrated that lithium enolate-mediated reactions with trimethylsilyl acetamide derivatives yield aryl-substituted esters. A specific method involves reacting 4,4-dimethoxycyclohexadienone with the lithium enolate of ethyl α-trimethylsilyl acetate, followed by catalytic hydrogenation to produce this compound in 68% yield . Key optimization parameters include temperature control (ambient to 0°C for enolate formation) and inert atmosphere (argon/nitrogen) to prevent side reactions.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Essential characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the methoxy (δ ~3.8 ppm) and acetate (δ ~3.6–3.7 ppm) groups, as well as aromatic proton signals (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 180.2 (C10_{10}H12_{12}O3_3) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) .

Q. How should this compound be stored to ensure stability, and what are its incompatibilities?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but degrades upon exposure to heat (>40°C) or moisture. Incompatible materials include strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential radical reactions). Store in sealed, light-resistant containers with desiccants .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Enantioselective pathways often utilize chiral auxiliaries or catalysts. For instance, aziridine aldehydes can condense with this compound’s lithium enolate to form β-hydroxyesters. Subsequent Lewis acid-mediated cyclization (e.g., using BF3_3·Et2_2O) yields dihydrofuran-2-one derivatives with stereochemical control. Catalytic hydrogenation of intermediates further refines enantiomeric excess (>90% ee) .

Q. How can researchers resolve analytical challenges in distinguishing this compound from structurally similar esters?

Differentiation requires a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate analogs like ethyl 4-methoxyphenylacetate (retention time differences).
  • Tandem MS (MS/MS) : Fragment ion patterns (e.g., loss of methoxy group vs. ethoxy) .
  • X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

Q. What methodologies are recommended for studying the biological interactions of this compound?

While direct biological data are limited, analogous phenylacetate derivatives exhibit activity in enzyme inhibition assays. Suggested approaches:

  • In Vitro Enzymatic Studies : Test interactions with cytochrome P450 isoforms or esterases using fluorogenic substrates.
  • Molecular Docking : Leverage the compound’s SMILES (COC(=O)Cc1ccc(OC)cc1) to model binding affinities with target proteins .

Q. How can computational modeling enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways and transition states. For example:

  • Hydrolysis Mechanisms : Simulate acid/base-catalyzed ester cleavage to identify rate-limiting steps.
  • Solvent Effects : Compare activation energies in polar (water) vs. non-polar (toluene) solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Although acute toxicity data are unavailable, adopt standard precautions:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert materials (silica gel) and dispose as hazardous waste .

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)acetate
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InChI

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLDVNTWDEAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80178473
Record name Methyl 4-methoxyphenylacetate
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Molecular Weight

180.20 g/mol
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CAS No.

23786-14-3
Record name Methyl 4-methoxybenzeneacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name METHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-hydroxyphenylacetate (25.0 g, 0.147 mol) in tetrahydrofuran (50 ml) was added dropwise to a stirred suspension of sodium hydride (4.45 g of an 80% dispersion in oil, 0.147 mol) in tetrahydrofuran (150 ml) and the mixture was stirred for 90 minutes. A solution of methyl iodide (20.9 g, 0.47 mol) in tetrahydrofuran (50 ml) was added dropwise and the mixture was stirred overnight at room temperature. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 4-methoxyphenylacetate (22.0 g) as a colourless oil.
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Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 50 g of p-methoxybenzyl chloride was reacted with CO together with 115 g of a 24 wt-% solution of sodium methylate in methanol, 12 g CoCl2. 6 H2O , 6 g manganese and 1 g Na2S2O4. After distillation of the reaction mixture the following compounds could be identified by gas chromatography:p-methoxybenzyl chloride 10.00%p-methoxymethylbenzylether 69.50%-p-methoxyphenylaceticacid methyl ester 8.66%p-methoxyphenylaceticacid 5.54%
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Synthesis routes and methods III

Procedure details

A solution of 25.3 g (152 ml) of (4-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo.
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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-methoxyphenylacetate
Methyl 4-methoxyphenylacetate
Methyl 4-methoxyphenylacetate
Methyl 4-methoxyphenylacetate
Methyl 4-methoxyphenylacetate

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